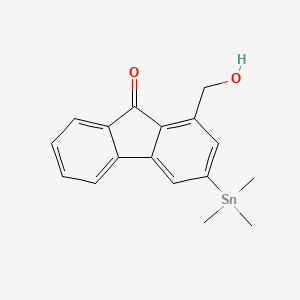
Sulfanylideneosmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanylideneosmium is a chemical compound that contains osmium and sulfur Osmium is a dense, hard, and brittle metal in the platinum group, known for its high melting point and resistance to corrosion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfanylideneosmium can be synthesized through several methods. One common approach involves the reaction of osmium tetroxide with hydrogen sulfide. The reaction proceeds as follows: [ \text{OsO}_4 + 4\text{H}_2\text{S} \rightarrow \text{OsS}_4 + 4\text{H}_2\text{O} ] This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of osmium tetroxide and hydrogen sulfide. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sulfanylideneosmium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) compounds, while reduction can produce osmium(II) compounds.
Aplicaciones Científicas De Investigación
Sulfanylideneosmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical properties.
Medicine: There is interest in its potential use in cancer therapy, particularly in targeting specific cancer cells.
Mecanismo De Acción
The mechanism by which sulfanylideneosmium exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. This interaction is mediated through the formation of coordination complexes with sulfur and osmium atoms, which can disrupt normal cellular processes .
Comparación Con Compuestos Similares
Osmium Tetrasulfide (OsS4): Similar in composition but differs in its specific chemical properties and reactivity.
Osmium Tetroxide (OsO4): A well-known oxidizing agent with different applications and safety considerations.
Uniqueness: Sulfanylideneosmium is unique due to its specific combination of osmium and sulfur, which imparts distinct chemical properties.
Propiedades
Número CAS |
116098-51-2 |
|---|---|
Fórmula molecular |
OsS |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
sulfanylideneosmium |
InChI |
InChI=1S/Os.S |
Clave InChI |
YHYKAMJEIQTQCW-UHFFFAOYSA-N |
SMILES canónico |
S=[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
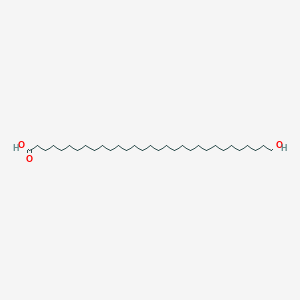
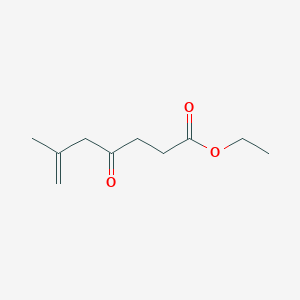
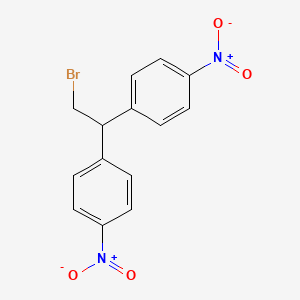
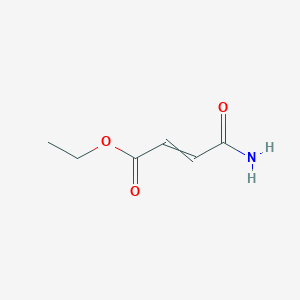
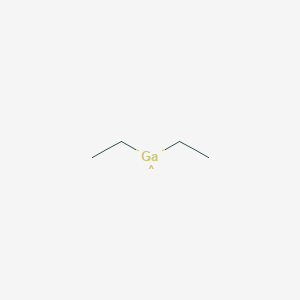
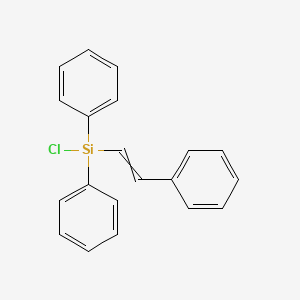
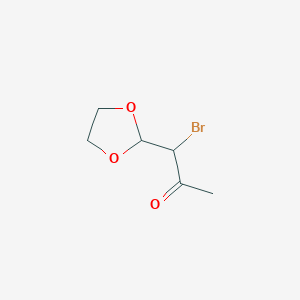

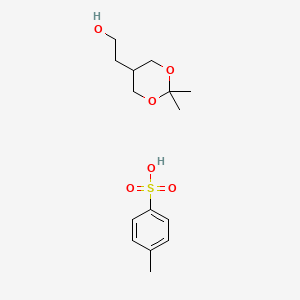

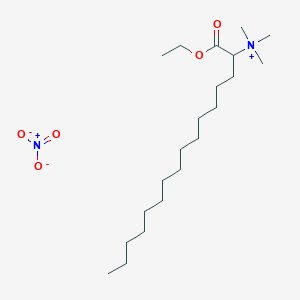
![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
